2,3-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
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Overview
Description
2,3-Dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound characterized by its benzamide structure and the presence of chlorine and benzoxazole moieties. This compound is of interest in various scientific research fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common approach is to react 6-methyl-1,3-benzoxazol-2-amine with 2,3-dichlorobenzoic acid in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.
Industrial Production Methods
On an industrial scale, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize human error.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chlorine atoms can be oxidized to form chloro derivatives.
Reduction: : Reduction reactions can be performed to remove chlorine atoms.
Substitution: : The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of dichloro derivatives.
Reduction: : Formation of chloro-free derivatives.
Substitution: : Formation of amide derivatives with different substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, 2,3-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
The compound's biological activity has led to its exploration as a therapeutic agent. Studies have investigated its efficacy in treating infections and certain types of cancer.
Industry
In the industrial sector, this compound is used in the production of advanced materials and pharmaceuticals. Its unique properties make it valuable in the development of new products.
Mechanism of Action
The mechanism by which 2,3-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the inhibition of biological processes. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
3,4-Dichloroaniline-6-sulfonic acid
Uniqueness
2,3-Dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of the benzoxazole ring. This structure imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2,3-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O2/c1-12-5-10-17-18(11-12)27-21(25-17)13-6-8-14(9-7-13)24-20(26)15-3-2-4-16(22)19(15)23/h2-11H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGVKBNQGXMHLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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